

IRDye 700DX excitation and emission spectra

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Compound Focus: Irdye 700DX

CAS No.: 916821-46-0

Cat. No.: S9106197

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Spectral Properties & Characteristics

IRDye 700DX is a near-infrared (NIR) phthalocyanine dye. Its key spectral data is as follows:

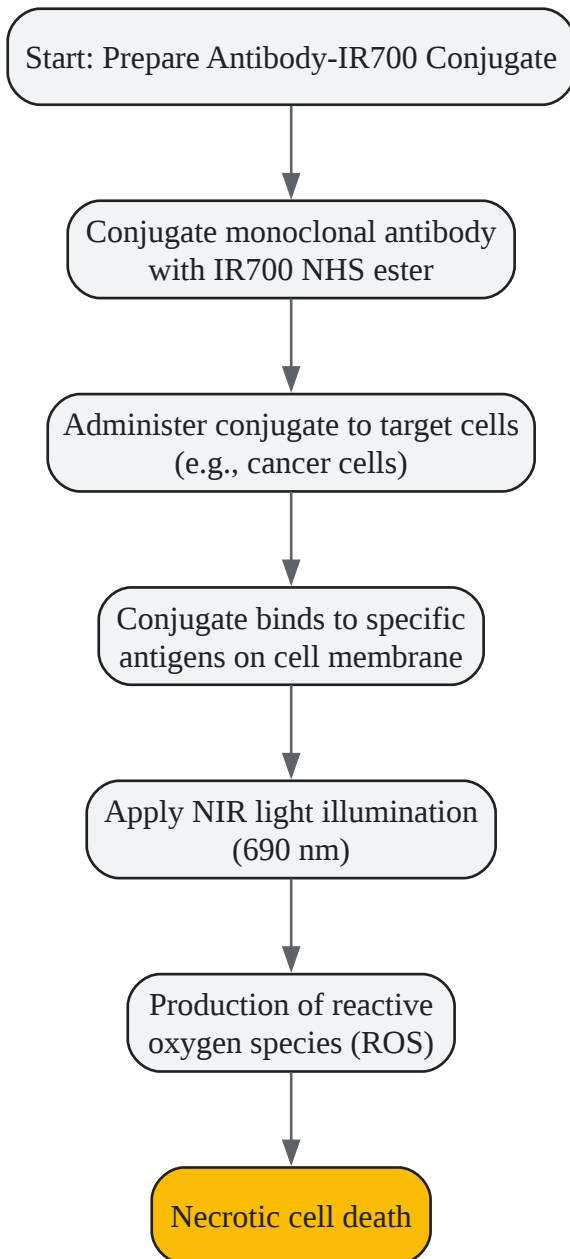
Parameter	Value
Excitation Peak (λ_{ex})	689 nm [1]
Emission Peak (λ_{em})	699 nm [1]
Fluorescence Quantum Yield	0.12 \pm 0.02 (in aqueous solution, unbound) [2]
Recommended Activation Wavelength	690 nm [3] [4] [5]

The dye exhibits **extremely high photostability and fluorescence intensity** [6]. Its structure includes siloxane chains that confer **excellent water solubility** and prevent aggregation in high ionic strength buffers, which is vital for biological applications [6] [3].

Biological Applications & Experimental Overview

The defined spectral properties make **IRDye 700DX** particularly valuable in biotechnology and medicine, primarily functioning as a **photosensitizer** [6] [3] [4]. The general workflow for its use in

Photoimmunotherapy (PIT), a targeted cancer treatment, is illustrated below.



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Protocol: Conjugating IRDye 700DX to a Monoclonal Antibody

This protocol, adapted from a bio-protocol resource, outlines the key steps for dye conjugation [7].

Key Materials:

- **Target Protein:** Monoclonal Antibody (JAM-A mAb or normal IgG)
- **Dye:** **IRDye 700DX** NHS Ester
- **Purification Column:** Zeba spin desalting columns
- **Buffer:** 0.1 mol/L K_2HPO_4 (pH 8.5)

Procedure:

- **Buffer Exchange:** Remove preservatives from the antibody solution by exchanging the buffer into 1X PBS using a desalting column [7].
- **Conjugation Reaction:**
 - Incubate the antibody (0.2 mg/mL) with **IRDye 700DX** NHS ester (5.0 mg/mL) in the K_2HPO_4 buffer.
 - **Conditions:** Room temperature for 2 hours [7].
- **Purification:** Remove unreacted dye by passing the mixture through a Zeba spin desalting column [7].
- **Characterization:**
 - Determine **protein concentration** by measuring absorbance at 280 nm.
 - Determine **IR700 concentration** by measuring absorbance at 689 nm.
 - Calculate the average number of fluorophore molecules conjugated per antibody molecule (Degree of Labeling) using the two absorbance values [7].

Protocol: In Vitro Photodynamic Therapy (PDT) with **IRDye 700DX-Loaded Liposomes**

This protocol is derived from a study targeting macrophages for arthritis treatment [3].

Key Materials:

- **Photosensitizer Formulation:** **IRDye 700DX**-loaded liposomes
- **Light Source:** Near-infrared LED with peak emission at 690 nm (± 10 nm)

Procedure:

- **Cell Treatment:**
 - Seed RAW 264.7 cells in a 24-well plate (150,000 cells/well) and grow overnight.
 - Replace medium with binding buffer containing liposomes with or without **IRDye 700DX**.
 - **Conditions:** Incubate at 37°C for 24 hours, then wash with buffer [3].
- **Light Activation:**

- Irradiate cells using the 690 nm LED at a defined radiant exposure (e.g., between 0 and 50 J/cm²). The cited study used a power output of 490 mW [3].
- **Viability Assessment:**
 - Measure cell viability 4 hours post-irradiation using a luminescent cell viability assay (e.g., CellTiter-Glo) to quantify ATP content [3].

Important Technical Considerations

- **Quenching in FRET Assays:** **IRDye 700DX** is effectively quenched by the broad-range quencher IRDye QC-1, making it suitable for Förster Resonance Energy Transfer (FRET) assays to study biomolecular interactions [8].
- **Quantum Yield Modulation:** The fluorescence quantum yield of **IRDye 700DX** can change significantly in different biological environments, such as upon binding to serum proteins [2]. This should be accounted for in quantitative experiments.

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